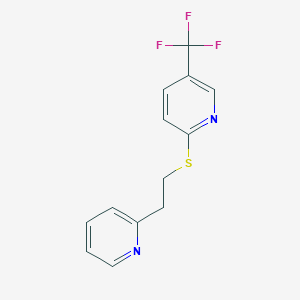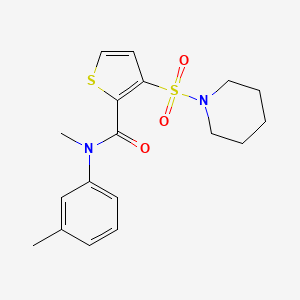
N-quinolin-3-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-3-ylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It is classified as a PPAR agonist, which means it activates the peroxisome proliferator-activated receptor in the body.
Wirkmechanismus
N-quinolin-3-ylbutanamide works by activating the peroxisome proliferator-activated receptor, which regulates gene expression in the body. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
N-quinolin-3-ylbutanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been shown to improve endurance performance in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-quinolin-3-ylbutanamide in lab experiments is its ability to activate the peroxisome proliferator-activated receptor, which can lead to improved insulin sensitivity and reduced inflammation. However, one limitation is that it has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use.
Zukünftige Richtungen
Future research on N-quinolin-3-ylbutanamide could focus on its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. It could also investigate the safety and efficacy of long-term use in humans, as well as potential drug interactions with other medications. Additionally, future studies could explore alternative synthetic routes for producing the compound, as well as modifications to its chemical structure to improve its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-quinolin-3-ylbutanamide involves several steps, including the condensation of 2-cyanobenzyl chloride with butyronitrile, followed by the cyclization of the resulting intermediate product with ethyl chloroformate. The final step involves the reaction of the cyclized intermediate with 3-aminopyrrolidine.
Wissenschaftliche Forschungsanwendungen
N-quinolin-3-ylbutanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in improving endurance performance in athletes.
Eigenschaften
IUPAC Name |
N-quinolin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-5-13(16)15-11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBIXPCPYIQPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)